molecular formula C4H7ClN2 B13453042 4-Aminobut-2-enenitrile hydrochloride

4-Aminobut-2-enenitrile hydrochloride

Cat. No.: B13453042
M. Wt: 118.56 g/mol
InChI Key: JOKMATFCFAGNRM-TYYBGVCCSA-N
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Description

4-Aminobut-2-enenitrile hydrochloride is an organic compound with the molecular formula C4H7ClN2 It is a derivative of butenenitrile, featuring an amino group at the fourth position and a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminobut-2-enenitrile hydrochloride typically involves the reaction of 3-aminobut-2-enenitrile with hydrochloric acid. This reaction is carried out in methanol and water at elevated temperatures, around 90°C, for approximately 2 hours . The reaction conditions are carefully controlled to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-2-enenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: The products depend on the electrophile used in the reaction, leading to a wide range of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Aminobut-2-enenitrile hydrochloride involves its interaction with various molecular targets. For example, in cyclization reactions, the compound interacts with nickel complexes to form cyclic structures . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

4-Aminobut-2-enenitrile hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

(E)-4-aminobut-2-enenitrile;hydrochloride

InChI

InChI=1S/C4H6N2.ClH/c5-3-1-2-4-6;/h1-2H,3,5H2;1H/b2-1+;

InChI Key

JOKMATFCFAGNRM-TYYBGVCCSA-N

Isomeric SMILES

C(/C=C/C#N)N.Cl

Canonical SMILES

C(C=CC#N)N.Cl

Origin of Product

United States

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